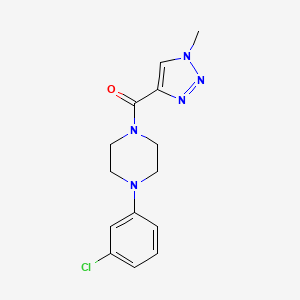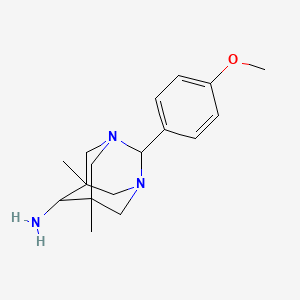
2,2-Diethyl-4-prop-2-enylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl-4-prop-2-enylthiomorpholine (DEPT) is a heterocyclic compound that contains a morpholine ring and a thioether group. DEPT has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Crystal Packing and Interaction Studies
Research on compounds structurally similar to 2,2-Diethyl-4-prop-2-enylthiomorpholine, like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, has focused on understanding crystal packing and molecular interactions. These studies have revealed unique N⋯π and O⋯π interactions, which are less common than hydrogen bonds, and play a crucial role in the crystal structure formation (Zhang, Wu, & Zhang, 2011).
Synthesis and Application in Organic Chemistry
Compounds related to 2,2-Diethyl-4-prop-2-enylthiomorpholine have been used in the synthesis of various organic compounds. For example, diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes, demonstrating the role of similar compounds in organic synthesis (Marinetti & Savignac, 2003).
Antimicrobial Activity
A study on diethyl 2,2'-(thiocarbonyl-bis(sulfanediyl))-diacetate, a compound in the trithiocarbonate class, revealed broad-spectrum antimicrobial activity. This compound, which shares functional groups with 2,2-Diethyl-4-prop-2-enylthiomorpholine, could be used as a lead compound in antimicrobial research (Mabkhot et al., 2019).
Corrosion Inhibition
Research on α-aminophosphonates, like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, has shown their effectiveness as corrosion inhibitors. These compounds, structurally related to 2,2-Diethyl-4-prop-2-enylthiomorpholine, have been used in industrial pickling processes, demonstrating their practical applications in corrosion control (Gupta et al., 2017).
Photografting in Polymer Science
The N,N-diethyl dithiocarbamato group, found in compounds similar to 2,2-Diethyl-4-prop-2-enylthiomorpholine, has been used as an initiator in photopolymerization processes. This has implications for the development of novel materials and coatings in polymer science (Bhuyan & Kakati, 2009).
α-Glucosidase Inhibition for Diabetes Management
Research into diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates, which share some structural features with 2,2-Diethyl-4-prop-2-enylthiomorpholine, has shown their potential as α-glucosidase inhibitors. This suggests a possible application in diabetes management (Shaik et al., 2020).
Propiedades
IUPAC Name |
2,2-diethyl-4-prop-2-enylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS/c1-4-7-12-8-9-13-11(5-2,6-3)10-12/h4H,1,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRIRVVVPSGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCS1)CC=C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1876557-27-5 |
Source


|
| Record name | 2,2-diethyl-4-(prop-2-en-1-yl)thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,1'-Biphenyl]-2-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2423483.png)

![(4-benzylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2423485.png)


![5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423491.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2423493.png)
![6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2423495.png)




![Methyl 2-amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2423503.png)
![(4-Phenyloxan-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2423505.png)